2-Sec-butylpyrazine

Description

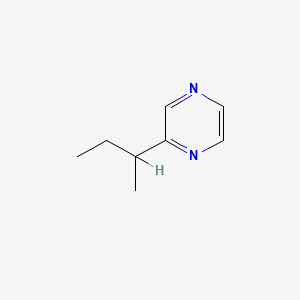

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFQZEXYZVZKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335935, DTXSID601311206 |

Source

|

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-93-3, 124070-52-6 |

Source

|

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence and Biosynthetic Origins of 2-sec-Butylpyrazine

This guide serves as an advanced technical resource for researchers investigating the natural occurrence, biosynthesis, and analytical characterization of 2-sec-butylpyrazine.[1]

Technical Monograph | CAS: 13925-06-9 / 29460-93-3 [1]

Executive Summary

2-sec-butylpyrazine (2-(1-methylpropyl)pyrazine) is a chiral alkylpyrazine distinct from its more widely recognized methoxylated analog, 2-methoxy-3-sec-butylpyrazine (Galbanum pyrazine).[1] While the latter is famed for its intense green/vegetal odor (bell peppers), 2-sec-butylpyrazine is characterized by a nutty, roasted, and earthy profile.[1]

Its natural occurrence is dualistic:

-

Biological Synthesis: Produced as a secondary metabolite in specific microbial fermentations and plant systems (e.g., Coffea arabica).[1]

-

Thermal Generation: Formed via the Maillard reaction during the roasting of biomass rich in L-isoleucine and reducing sugars.[1]

This guide delineates the specific biosynthetic pathways, natural reservoirs, and analytical protocols required for its study.[1]

Chemical Profile & Stereochemistry

Unlike symmetric alkylpyrazines, 2-sec-butylpyrazine possesses a chiral center at the secondary butyl group, resulting in two enantiomers: (R)-2-sec-butylpyrazine and (S)-2-sec-butylpyrazine.[1] In natural systems, enzymatic pathways often yield high enantiomeric excess (ee), whereas thermal generation (Maillard) typically produces racemates.[1]

| Property | Data |

| IUPAC Name | 2-(butan-2-yl)pyrazine |

| CAS Number | 13925-06-9 (General), 29460-93-3 (Isomer specific) |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Odor Threshold | ~1-10 ppb (Water) |

| Sensory Descriptors | Roasted, nutty, earthy, musty, slightly solvent-like |

| LogP (Predicted) | ~2.15 |

Natural Occurrence & Biological Reservoirs[1]

Flora: Coffea arabica

The primary confirmed botanical source of 2-sec-butylpyrazine is the coffee bean (Coffea arabica).[1] While its concentration spikes significantly during roasting due to thermal degradation, trace amounts have been identified in raw beans, suggesting a basal metabolic presence linked to amino acid catabolism.[1]

Microbial & Fungal Metabolism

Certain bacteria, particularly Pseudomonas and Bacillus spp., are capable of synthesizing alkylpyrazines as secondary metabolites.[1] In these systems, 2-sec-butylpyrazine acts not merely as a waste product but potentially as a signaling molecule (quorum sensing) or fungistatic agent.[1]

-

Mechanism: Condensation of acetoin-like precursors derived from branched-chain amino acid (BCAA) metabolism.[1]

The Insect Pheromone Context

While methoxylated pyrazines are potent alarm pheromones in insects (e.g., Zygaena moths, Ladybugs), alkylpyrazines like 2-sec-butylpyrazine function as trail pheromones or aggregation signals in Formicidae (ants) and Vespidae (wasps).[1] The sec-butyl moiety is specifically derived from the sequestration or de novo synthesis of isoleucine.[1]

Biosynthetic & Formation Pathways[1][3][4]

The formation of 2-sec-butylpyrazine follows two distinct mechanistic routes depending on the environment (biological vs. thermal).[1]

Pathway A: The Maillard Reaction (Thermal)

In roasted foods (coffee, nuts), the pathway is non-enzymatic.[1]

-

Strecker Degradation: L-Isoleucine reacts with dicarbonyls (from sugar fragmentation) to form 2-methylbutanal (Strecker aldehyde).[1]

-

Amination: Reaction with ammonia (from amino acid deamination) forms amino-carbonyl intermediates.[1]

-

Condensation: Self-condensation or cross-condensation of these intermediates yields the dihydropyrazine ring.[1]

-

Oxidation: The ring oxidizes to form the aromatic pyrazine system.[1]

Pathway B: Biological Synthesis (Enzymatic)

In microorganisms and plants, the pathway is highly regulated.[1]

-

Precursor: L-Isoleucine is transaminated to

-keto- -

Decarboxylation: Enzymatic decarboxylation yields the active aldehyde/ketone precursor.[1]

-

Ring Assembly: Condensation with glycinamide or similar nitrogen donors forms the pyrazine core.[1]

Visualization: Biosynthetic Logic

The following diagram illustrates the divergence between thermal and enzymatic synthesis, both originating from L-Isoleucine.

Caption: Dual pathways for 2-sec-butylpyrazine formation: Thermal Strecker degradation (Red) vs. Enzymatic metabolism (Green).[1]

Analytical Methodology

Detecting 2-sec-butylpyrazine requires distinguishing it from isomeric "isobutyl" forms and methoxy-derivatives.[1]

Extraction Protocols[1][6]

-

SDE (Simultaneous Distillation-Extraction): Best for high-fat matrices (roasted nuts) but risks artifact formation due to heat.[1]

-

HS-SPME (Headspace Solid-Phase Microextraction): Preferred for volatile profiling.[1]

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the polarity range of pyrazines.[1]

-

Condition: 40°C - 60°C equilibration for 30 mins.

-

Chromatographic Separation (GC-MS)

Standard non-polar columns (DB-5) may struggle to resolve the sec-butyl and iso-butyl isomers completely.[1] A polar column (DB-Wax or FFAP) is recommended for definitive separation.[1]

| Parameter | Recommendation |

| Column | ZB-WAX or DB-FFAP (60m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Oven Program | 40°C (hold 5 min) -> 5°C/min -> 230°C |

| Ion Source | EI (70 eV) |

| Target Ions (m/z) | 108 (Base peak, [M-C2H4]+), 136 (Molecular ion), 81 |

| Retention Index (RI) | ~1170 (DB-5), ~1500 (DB-Wax) |

Visualization: Analytical Workflow

Caption: Validated workflow for the unambiguous identification of 2-sec-butylpyrazine in complex matrices.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528053, 2-Sec-butylpyrazine. Retrieved from [Link][1]

-

LOTUS Initiative. Natural Products Occurrence Database: 2-sec-butylpyrazine in Coffea arabica. Retrieved from [Link]

-

Mosciano, G. (1998).[1] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 23(3), 55. (Cited via The Good Scents Company).[1] Retrieved from [Link]

-

ResearchGate (Review). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines. Retrieved from [Link]

Sources

sensory threshold of 2-sec-butylpyrazine in water

An In-depth Technical Guide to the Sensory Threshold of 2-sec-Butyl-3-methoxypyrazine in Water

Abstract

Alkylpyrazines are a class of heterocyclic nitrogen compounds critical to the flavor and aroma profiles of numerous foods and beverages. Within this class, 2-alkyl-3-methoxypyrazines are particularly noteworthy for their extreme potency and characteristic "green" or vegetative sensory attributes. While the query of interest was 2-sec-butylpyrazine, a thorough review of scientific literature reveals that this compound is not recognized as a significant flavor or fragrance agent. Instead, its methoxylated counterpart, 2-sec-butyl-3-methoxypyrazine (SBMP) , is a well-documented and exceptionally potent aroma compound. This guide, therefore, focuses on the sensory properties of SBMP, providing a comprehensive overview of its sensory threshold in water, the methodologies for its determination, and the scientific rationale underpinning these protocols. We present a detailed protocol based on internationally recognized standards for sensory analysis, ensuring a robust and reproducible approach for professionals in the field.

Part 1: The Significance of Alkylmethoxypyrazines in Sensory Science

Pyrazines are ubiquitous in nature and are often formed during thermal processing (e.g., Maillard reaction), contributing roasted, nutty, and toasted flavors to cooked foods.[1][2] However, a specific subgroup, the 2-alkyl-3-methoxypyrazines (MPs), are biosynthesized in various plants and are not typically associated with heat treatment.[1][2] These MPs are powerful aroma constituents responsible for the distinctive "green" sensory notes in many vegetables, such as bell peppers, peas, and asparagus.[3][4][5]

2-sec-Butyl-3-methoxypyrazine (SBMP), also known by synonyms including 2-methoxy-3-(1-methylpropyl)pyrazine (CAS No. 24168-70-5), is a prominent member of this family.[6][7] It has been identified as a key aroma compound in foods like carrots and beets and is particularly significant in viticulture, where it contributes to the varietal character of certain wines.[5][8] The defining characteristic of MPs, and SBMP in particular, is their exceptionally low odor threshold, meaning that even trace concentrations at the nanogram-per-liter level can have a profound impact on the overall flavor profile of a product.[3][4]

Part 2: Sensory Threshold and Profile of 2-sec-Butyl-3-methoxypyrazine

A sensory threshold is the minimum concentration of a substance that can be detected by human senses. It is a critical parameter in flavor chemistry, quality control, and environmental analysis. Two primary types of thresholds are often considered:

-

Detection Threshold: The lowest concentration at which the presence of a stimulus is perceptible, though it may not be identifiable. It is an awareness that something is different from the blank medium.[9][10]

-

Recognition Threshold: The lowest concentration at which the stimulus is not only detected but also recognized and identified. This value is typically higher than the detection threshold.

The sensory threshold of SBMP in water is remarkably low, underscoring its potency as an aroma compound.

Table 1: Quantitative Sensory Threshold Data for 2-sec-Butyl-3-methoxypyrazine (SBMP) in Water

| Parameter | Threshold Value (in Water) | Associated Sensory Descriptors | Reference |

| Olfactory (Odor) Threshold | 1 ng/L (or 0.001 µg/L) | Asparagus, ginseng, bell pepper, leafy, vegetable, musty, raw potatoes | [11] |

| Taste Description (at 1 ppm) | Not a threshold value | Musty, vegetative, potato, galbanum, fishy, earthy | [8] |

The data clearly indicates that SBMP is one of the most potent flavor compounds known, capable of imparting a distinct aroma at concentrations that are challenging to measure with all but the most sensitive analytical instrumentation.[3]

Part 3: A Self-Validating Protocol for Sensory Threshold Determination

To generate trustworthy and reproducible threshold data, a rigorously controlled and standardized methodology is paramount. The following protocol is synthesized from best practices outlined in ASTM E679-19 ("Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits") and principles from ISO 13301 .[9][10][12]

The foundational principle of this method is the 3-Alternative Forced-Choice (3-AFC) ascending concentration series . This design is superior to simpler methods for two key reasons:

-

Forced-Choice Causality: By forcing the panelist to choose one sample out of three (two of which are blanks), the method corrects for response bias and chance. A correct guess will occur, on average, 33.3% of the time, and statistical analysis accounts for this, leading to a more accurate threshold determination.[12][13]

-

Ascending Concentration Causality: Presenting samples in order of increasing concentration prevents sensory adaptation and fatigue, which would occur if panelists were first exposed to a high-intensity stimulus. This ensures maximum sensitivity for detecting the threshold level.[9][14]

Detailed Experimental Protocol

1. Panelist Selection and Screening

-

Objective: To assemble a panel of sensory assessors with normal olfactory acuity who can provide consistent and reproducible judgments.

-

Procedure:

-

Recruit 15-30 individuals. Screen for any medical conditions that may affect smell or taste (e.g., colds, allergies).

-

Conduct an olfactory screening test using a standard set of odorants to exclude individuals with specific anosmia or general low sensitivity.

-

Familiarize potential panelists with the 3-AFC test procedure using a known, easily detectable odorant until they are comfortable with the task.

-

Select panelists who demonstrate consistency and the ability to follow instructions precisely.

-

2. Preparation of Stimulus Solutions

-

Objective: To create a precise geometric concentration series of SBMP in an odor-free medium. A geometric series (e.g., concentrations doubling or tripling at each step) is critical as sensory perception is generally logarithmic.

-

Procedure:

-

Medium: Use deionized, filtered, or spring water that has been verified as odor-free by a trained panel.

-

Stock Solution: Prepare a stock solution of SBMP (e.g., 1 mg/mL) in a high-purity solvent like ethanol. The use of a solvent aids in the accurate dissolution and subsequent dilution of the highly potent, often hydrophobic, pyrazine.

-

Serial Dilutions: Perform a geometric serial dilution from the stock solution into the odor-free water. A common dilution factor is 1:2 or 1:3. For a potent compound like SBMP, the series must extend down to the sub-ng/L level.

-

Example (1:2 Series): 100 ng/L, 50 ng/L, 25 ng/L, 12.5 ng/L, 6.25 ng/L, 3.13 ng/L, 1.56 ng/L, 0.78 ng/L, etc.

-

-

Sample Coding & Blinding: Code all samples with random three-digit numbers to blind the panelists and administrators to the sample identity.

-

3. Sensory Evaluation Procedure

-

Objective: To present the stimulus series to each panelist and record their ability to correctly identify the odor-containing sample at each concentration.

-

Procedure:

-

Environment: Conduct the test in a dedicated sensory analysis laboratory with controlled temperature, lighting, and air circulation to minimize distractions and contamination.[15]

-

Presentation: For each concentration step, present each panelist with a tray containing three samples (two blanks, one stimulus) in a randomized order.

-

Task: Instruct panelists to sniff each sample and identify which one is different from the other two. Panelists must make a choice, even if it is a guess.

-

Progression: Start with the lowest concentration and proceed upwards. A panelist continues to the next concentration level regardless of their result on the previous one.

-

Rinsing: Instruct panelists to rinse with odor-free water and wait for a specified period (e.g., 60 seconds) between concentration sets to prevent carryover effects.

-

4. Data Analysis and Threshold Calculation

-

Objective: To calculate the best-estimate threshold for each individual and for the group.

-

Procedure:

-

Individual Threshold: For each panelist, find the highest concentration that was incorrectly identified and the lowest concentration that was correctly identified. The individual's Best Estimate Threshold (BET) is the geometric mean of these two concentrations.

-

Formula: BET = √ (Last Miss Concentration × First Hit Concentration)

-

-

Group Threshold: The overall group threshold is calculated as the geometric mean of all the individual panelists' BETs.

-

Formula: Group Threshold = (BET₁ × BET₂ × ... × BETₙ)^(1/n)

-

-

Reporting: Report the group threshold along with the number of panelists and the specific methodology used (e.g., ASTM E679, 3-AFC).[16]

-

Part 4: Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the sensory threshold determination protocol, from preparation to final calculation.

Caption: Workflow for Sensory Threshold Determination via 3-AFC.

Conclusion

2-sec-Butyl-3-methoxypyrazine is an aroma chemical of immense sensory significance, characterized by a potent "green" aroma profile and an exceptionally low odor threshold in water of approximately 1 ng/L. Accurate determination of such low thresholds requires the diligent application of standardized, validated sensory methodologies. The 3-Alternative Forced-Choice ascending concentration series method, as detailed in standards like ASTM E679-19, provides a robust framework for obtaining reliable and reproducible data. For researchers in flavor science and related fields, a comprehensive understanding of both the sensory properties of such compounds and the rigorous protocols for their measurement is essential for innovation and quality assurance.

References

-

(PDF) Odor Threshold of Some Pyrazines. ResearchGate. Available at: [Link]

-

2-sec-butyl-3-methoxypyrazine 2-methoxy-3-(1-methylpropyl)pyrazine. The Good Scents Company. Available at: [Link]

-

Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI. Available at: [Link]

-

2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O. PubChem. Available at: [Link]

-

2-tert-butyl pyrazine, 32741-11-0. The Good Scents Company. Available at: [Link]

-

2-sec-butyl pyrazine, 124070-52-6. The Good Scents Company. Available at: [Link]

-

The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl. The Good Scents Company. Available at: [Link]

-

E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. Available at: [Link]

-

Odor descriptors and olfactory threshold in water (ng/L) of the main... ResearchGate. Available at: [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at: [Link]

-

Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. IHS Engineering360. Available at: [Link]

-

ISO 13301:2018 - Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. iTeh Standards. Available at: [Link]

-

ASTM E679-19 - Standard Practice for Determination of Odor and Taste. ASTM E679-19. Available at: [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Center for Biotechnology Information. Available at: [Link]

-

Standarder. Sveriges Sensoriska Nätverk. Available at: [Link]

-

Pyrazine, 2-methoxy-3-(1-methylpropyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Standardized Odor Measurement Practices for Air Quality Testing. St. Croix Sensory, Inc. Available at: [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

- 8. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. researchgate.net [researchgate.net]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fivesenses.com [fivesenses.com]

- 15. Standarder | Sveriges Sensoriska Nätverk [ssn.nu]

- 16. img.antpedia.com [img.antpedia.com]

An In-Depth Technical Guide to 2-sec-butylpyrazine as a Volatile Organic Compound

This guide provides a comprehensive technical overview of 2-sec-butylpyrazine, a significant volatile organic compound (VOC) in the fields of flavor chemistry, analytical science, and chemical ecology. This document is intended for researchers, scientists, and professionals in drug development and related industries who require a deep, practical understanding of this compound's properties, synthesis, and analysis.

Introduction

2-sec-Butylpyrazine (IUPAC name: 2-(butan-2-yl)pyrazine) is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are renowned for their potent and often pleasant aromas, contributing significantly to the flavor profiles of a wide variety of cooked and roasted foods. The structure of 2-sec-butylpyrazine, with its alkyl side chain, imparts specific nutty, earthy, and roasted notes.[1] Its volatility allows it to be readily detected by the olfactory system, making it a key component in the study of chemosensory perception and food chemistry.[1] Understanding the formation, synthesis, and analytical detection of this compound is crucial for flavor creation, quality control in the food industry, and research into its role as a potential semiochemical.

Physicochemical Properties of 2-sec-butylpyrazine

A thorough understanding of the physicochemical properties of 2-sec-butylpyrazine is fundamental to its application and analysis. These properties dictate its volatility, solubility, and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |

| Molecular Weight | 136.19 g/mol | PubChem[2] |

| Boiling Point | 191.45 °C at 760.00 mm Hg (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 0.715000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |

| Flash Point | 160.00 °F (71.10 °C) (estimated) | The Good Scents Company[3] |

| logP (o/w) | 1.791 (estimated) | The Good Scents Company[3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[4] |

| Solubility | Soluble in water (2123 mg/L @ 25 °C, estimated) and alcohol | The Good Scents Company[3][4] |

| Kovats Retention Index | Standard non-polar: 1040 | PubChem[2] |

| Standard polar: 1479 | PubChem[2] |

Natural Occurrence and Formation Pathways

2-sec-Butylpyrazine is primarily formed during the thermal processing of food through the Maillard reaction.[5] This complex series of reactions occurs between reducing sugars and amino acids, leading to the formation of a plethora of flavor and aroma compounds.

The biosynthesis of the sec-butyl side chain of 2-sec-butylpyrazine is strongly linked to the amino acid L-isoleucine. It is hypothesized that the catabolism of L-isoleucine leads to the formation of α-aminoketone intermediates, which are key precursors to the pyrazine ring. These intermediates can then undergo condensation and oxidation to form the final 2-sec-butylpyrazine molecule.

Diagram: Proposed Biosynthetic Pathway of 2-sec-butylpyrazine

Caption: Proposed biosynthetic pathway of pyrazines from L-isoleucine.

Chemical Synthesis of 2-sec-butylpyrazine

The synthesis of 2-sec-butylpyrazine can be achieved through several routes. A biomimetic approach, mirroring the natural formation pathway, involves the dimerization of amino acid-derived α-amino aldehydes.[6][7] This method offers a concise and elegant route to 2,5-disubstituted pyrazines.

Experimental Protocol: Biomimetic Synthesis from L-Isoleucine Derivative

This protocol is a proposed method based on established principles of pyrazine synthesis from amino acid precursors.

Objective: To synthesize 2,5-di-sec-butylpyrazine via the dimerization of an α-amino aldehyde derived from L-isoleucine.

Materials:

-

N-Cbz-L-isoleucinal (prepared from N-Cbz-L-isoleucine)

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve N-Cbz-L-isoleucinal in anhydrous methanol.

-

Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be a small percentage of the starting material's weight (typically 5-10 mol%).

-

Hydrogenolysis: Place the flask on the hydrogenation apparatus. Purge the system with hydrogen gas to replace the air. Pressurize the vessel with hydrogen gas (or use a balloon filled with hydrogen) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude product will contain the dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine intermediate will often oxidize to the aromatic pyrazine upon exposure to air, especially during work-up and purification. This process can be facilitated by gentle heating or by bubbling air through the solution.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2,5-di-sec-butylpyrazine.

Causality Behind Experimental Choices:

-

N-Cbz Protection: The carbobenzyloxy (Cbz) group is used to protect the amine functionality of the amino acid during the conversion to the aldehyde. It is readily removed by hydrogenolysis.

-

Palladium on Carbon (Pd/C) Catalyst: This is a standard and efficient catalyst for hydrogenolysis reactions.

-

Methanol as Solvent: Methanol is a good solvent for the starting material and is suitable for hydrogenation reactions.

-

Oxidation: The dihydropyrazine intermediate is susceptible to oxidation to the more stable aromatic pyrazine. This is often an unavoidable and desired step in the synthesis.

Analytical Methodologies for 2-sec-butylpyrazine

The detection and quantification of 2-sec-butylpyrazine, especially at trace levels in complex matrices like food, require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely applied method for the analysis of alkylpyrazines.[8]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds in food matrices.

Objective: To extract 2-sec-butylpyrazine from a food matrix for GC-MS analysis.

Materials:

-

Homogenized food sample

-

Sodium chloride (NaCl)

-

20 mL headspace vial with a screw cap and septum

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Salting Out: Add a known amount of NaCl (e.g., 1-2 g) to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

-

Vial Sealing: Immediately seal the vial with the screw cap and septum.

-

Equilibration: Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation. This step allows the volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber for a specific time (e.g., 30-60 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC for thermal desorption of the analytes.

Diagram: HS-SPME Workflow for 2-sec-butylpyrazine Analysis

Caption: Workflow for the extraction of 2-sec-butylpyrazine using HS-SPME.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify 2-sec-butylpyrazine.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column: A non-polar or medium-polarity column is suitable for the analysis of alkylpyrazines. A common choice is a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Proposed GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid and complete desorption of the analyte from the SPME fiber. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column for trace analysis. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |

| Oven Temperature Program | Initial temp: 40 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min | A gradual temperature ramp allows for good separation of volatile compounds. The final high temperature ensures that all components are eluted from the column. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum. |

| Mass Scan Range | m/z 40-300 | A suitable range to detect the molecular ion and characteristic fragment ions of 2-sec-butylpyrazine. |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of 2-sec-butylpyrazine. |

Data Analysis:

-

Identification: The identification of 2-sec-butylpyrazine is based on the comparison of its retention time and mass spectrum with that of an authentic reference standard. The use of Kovats retention indices can further confirm the identification.[8]

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of 2-sec-butylpyrazine at different concentrations. An internal standard can be used to improve the accuracy and precision of the quantification.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is the primary tool for the identification and quantification of 2-sec-butylpyrazine in complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the unambiguous structural confirmation of the synthesized or isolated compound.

-

¹H NMR: The proton NMR spectrum of 2-sec-butylpyrazine will show characteristic signals for the protons on the pyrazine ring and the sec-butyl group. The chemical shifts and coupling patterns will be unique to the structure. PubChem lists the availability of a ¹H NMR spectrum for 2-sec-butylpyrazine.[2]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Applications and Significance

2-sec-Butylpyrazine plays a significant role in several scientific and industrial domains:

-

Flavor and Fragrance Industry: As a potent aroma compound, it is used as a reference standard in flavor and fragrance research and development.[1] Its nutty and roasted notes are valuable in creating and enhancing the flavor profiles of various food products.

-

Food Science and Quality Control: The presence and concentration of 2-sec-butylpyrazine can be an indicator of the extent of thermal processing in foods. Monitoring its levels can be a part of quality control measures to ensure consistent flavor profiles.

-

Semiochemistry: Pyrazines are known to act as semiochemicals (signaling chemicals) in insects. Further research may reveal a role for 2-sec-butylpyrazine in insect communication, which could have applications in pest management.

Conclusion

2-sec-butylpyrazine is a volatile organic compound of considerable interest due to its distinct sensory properties and its formation in thermally processed foods. This guide has provided a comprehensive technical overview of its physicochemical properties, natural occurrence, synthetic pathways, and detailed analytical methodologies. The provided protocols for biomimetic synthesis and GC-MS analysis offer a practical framework for researchers and scientists working with this important molecule. A thorough understanding of 2-sec-butylpyrazine is essential for advancing our knowledge in flavor chemistry, food science, and chemical ecology.

References

-

The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine from NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

-

2-sec-butyl pyrazine, 124070-52-6. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

-

2-isobutyl pyrazine, 29460-92-2. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Journal of Agricultural and Food Chemistry. Retrieved January 30, 2026, from [Link]

-

2-Sec-butylpyrazine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Badrinarayanan, S., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-2132. [Link]

-

GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. (2018). Journal of Mass Spectrometry. Retrieved January 30, 2026, from [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (2016). Perfumer & Flavorist. Retrieved January 30, 2026, from [Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2012). Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

-

Formation of pyrazines from the Maillard reaction of glucose and glutamine-amide-15N. (1992). Journal of Agricultural and Food Chemistry. Retrieved January 30, 2026, from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A. Retrieved January 30, 2026, from [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2018). Applied and Environmental Microbiology. Retrieved January 30, 2026, from [Link]

-

Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

-

Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. (2017). Journal of the Science of Food and Agriculture. Retrieved January 30, 2026, from [Link]

-

Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). Foods. Retrieved January 30, 2026, from [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. (2023, July 22). YouTube. Retrieved January 30, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 30, 2026, from [Link]

-

Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. (2010). Journal of Agricultural and Food Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 2. 2-Sec-butylpyrazine | C8H12N2 | CID 528053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-sec-butyl pyrazine, 124070-52-6 [thegoodscentscompany.com]

- 4. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for 2-sec-butylpyrazine detection

Application Note: High-Sensitivity Quantitation and Chiral Resolution of 2-sec-Butylpyrazine

Abstract

This technical guide details a validated protocol for the detection and quantitation of 2-sec-butylpyrazine (CAS 29460-93-3) , a potent volatile alkylpyrazine. While often analyzed in food chemistry for its nutty/roasted sensory profile, this compound is increasingly relevant in pharmaceutical development as a synthesis intermediate and a potential genotoxic impurity in pyrazine-based API manufacturing. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. Additionally, we provide a specialized method for the chiral separation of its enantiomers using cyclodextrin-based stationary phases, addressing the critical need for stereochemical purity in drug development.

Introduction & Analytical Strategy

The Analyte: 2-sec-Butylpyrazine

Unlike its famous methoxylated analog (2-methoxy-3-sec-butylpyrazine, responsible for "green pepper" notes), 2-sec-butylpyrazine is an alkylpyrazine characterized by roasted, earthy, and nutty notes.[1]

-

Chemical Formula: C

H -

Molecular Weight: 136.19 g/mol [2]

-

Chirality: Contains one chiral center at the sec-butyl group, existing as (R)- and (S)-enantiomers.

-

Boiling Point: ~180°C (Predicted).

Analytical Challenges & Strategic Solutions

| Challenge | Scientific Causality | Strategic Solution |

| Volatility | Low molecular weight leads to rapid loss during liquid extraction. | HS-SPME: Equilibrium-based headspace extraction minimizes solvent use and prevents analyte loss. |

| Matrix Interference | Co-elution with other alkylpyrazines and hydrocarbons in complex matrices. | GC-MS (SIM): Mass-selective detection isolates the target signal from background noise. |

| Stereochemistry | Enantiomers often exhibit different biological activities or sensory thresholds. | Chiral GC: Use of |

Experimental Protocol: Sample Preparation (HS-SPME)

Principle: HS-SPME relies on the equilibrium partitioning of the analyte between the sample matrix, the headspace, and the fiber coating. For alkylpyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is superior due to its bipolar nature, capturing both the non-polar butyl chain and the polar pyrazine ring.

Materials

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex).

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Salt: Sodium Chloride (NaCl), analytical grade (to exploit the "salting-out" effect).

-

Internal Standard (ISTD): 2-isobutyl-3-methoxypyrazine (if analyzing alkylpyrazines exclusively) or isotopically labeled pyrazine-

.

Step-by-Step Extraction Workflow

-

Sample Weighing: Transfer 5.0 g of sample (solid or liquid) into a 20 mL headspace vial.

-

Matrix Modification: Add 5 mL of saturated NaCl solution (360 g/L).

-

Expert Insight: Increasing ionic strength decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law constant enhancement).

-

-

ISTD Addition: Spike with 10 µL of Internal Standard solution (10 ppm in methanol).

-

Equilibration: Seal vial and incubate at 50°C for 15 minutes with agitation (500 rpm).

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C .

-

Note: Do not immerse the fiber in the liquid.

-

-

Desorption: Immediately transfer fiber to the GC injector port (250°C) for 3 minutes.

Instrumental Analysis: GC-MS Protocol

Gas Chromatography Parameters

-

System: Agilent 7890B GC or equivalent.

-

Column:

-

Primary (Achiral):DB-WAX (60 m × 0.25 mm × 0.25 µm). Polar phase is required to separate basic pyrazines from non-polar hydrocarbons.

-

Alternative (Chiral):Rt-βDEXsm (30 m × 0.25 mm × 0.25 µm).

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (purge flow 50 mL/min after 1.0 min). Temperature: 250°C.

-

Oven Program (Achiral):

-

Initial: 40°C for 3 min.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 240°C.

-

Hold: 5 min at 240°C.

-

Mass Spectrometry Parameters

-

Detector: Single Quadrupole MS (e.g., Agilent 5977).

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: SIM (Selected Ion Monitoring).

Target Ions for 2-sec-butylpyrazine:

| Ion Type | m/z | Purpose |

|---|---|---|

| Quantifier | 108 | Base peak (Loss of ethyl group from sec-butyl chain). |

| Qualifier 1 | 136 | Molecular Ion (

Chiral Separation Protocol

For drug development applications requiring enantiomeric purity, the achiral DB-WAX column is insufficient.

-

Column: Rt-βDEXsm (Restek) or Cyclosil-B (Agilent). These contain permethylated

-cyclodextrin doped into the stationary phase.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Mechanism: The sec-butyl group forms inclusion complexes with the cyclodextrin cavity. The stability of this complex differs between the (R) and (S) isomers, causing differential retention.

-

Oven Program Modification: Slower ramp rates are critical for chiral resolution.

-

40°C (1 min)

2°C/min to 160°C

-

-

Expected Elution: The enantiomers typically elute between 25–35 minutes with a resolution (

) > 1.5.

Data Visualization & Workflow Diagrams

Figure 1: Analytical Workflow for 2-sec-Butylpyrazine

Caption: Step-by-step analytical workflow from sample preparation to mass spectrometric detection.

Figure 2: Chiral Resolution Logic

Caption: Mechanism of enantiomeric separation using cyclodextrin-based gas chromatography.

Validation & Quality Assurance

To ensure this method meets ICH Q2(R1) standards for pharmaceutical use:

| Parameter | Acceptance Criteria | Experimental Check |

| Linearity | Calibration curve (1–1000 ppb) in matched matrix. | |

| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Typical LOD for SPME-GC-MS is < 0.5 ng/g. |

| Precision | RSD < 15% | 6 replicate injections of a mid-level standard. |

| Recovery | 80–120% | Spike recovery test at 3 concentration levels. |

| Carryover | < 0.1% of previous peak | Inject blank fiber after highest standard. |

Troubleshooting Guide:

-

Low Sensitivity: Check fiber age (replace after ~100 injections) or increase salting-out effect.

-

Peak Tailing: Trim GC column inlet (active sites accumulate non-volatiles).

-

Split Peaks: Ensure splitless purge time is optimized (too long = solvent tail; too short = loss of sensitivity).

References

-

BenchChem. (2025).[4] The Green Aroma Fingerprint: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine in Foods and Beverages. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 528053, 2-Sec-butylpyrazine. Link

-

Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Link

-

Molecules (MDPI). (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Link

-

Journal of Chromatography A. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Link

Sources

- 1. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Sec-butylpyrazine | C8H12N2 | CID 528053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ultrasensitive Quantification of 2-sec-Butyl-3-methoxypyrazine in Complex Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract and Introduction

2-sec-Butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring aromatic compound responsible for characteristic "green" sensory notes, such as bell pepper, earthy, and pea-like aromas.[1][2] It is a key flavor and aroma constituent in a variety of foods and beverages, including wine, coffee, roasted peanuts, and numerous vegetables.[2][3] Due to its extremely low odor threshold, often in the parts-per-trillion (ng/L) range, its presence, even at trace levels, can significantly impact the sensory profile of a product.[4] Therefore, a highly sensitive, selective, and robust analytical method is critical for quality control in the food and beverage industry, for flavor and fragrance development, and in oenological research.

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile organic compounds.[5][6] When coupled with a solventless sample preparation technique like headspace solid-phase microextraction (HS-SPME), it provides an integrated workflow with exceptional sensitivity and minimal matrix interference.[7][8] This application note presents a comprehensive, field-proven protocol for the quantitative analysis of 2-sec-butyl-3-methoxypyrazine. We will delve into the causality behind each methodological choice, from sample preparation to data analysis, to provide a self-validating and reproducible system for researchers, scientists, and drug development professionals.

The Scientific Rationale: Causality in Method Development

The successful quantification of trace-level analytes like SBMP hinges on a multi-stage process where each step is optimized to maximize analyte recovery and signal-to-noise ratio.

2.1 The Extraction Principle: Why Headspace SPME?

Direct injection of complex liquid or solid samples (like wine or food homogenates) into a GC-MS system is ill-advised due to the presence of non-volatile matrix components (sugars, proteins, salts) that can contaminate the instrument and degrade chromatographic performance. Headspace sampling analyzes the vapor phase above the sample, effectively isolating volatile compounds from the non-volatile matrix.[9]

Solid-Phase Microextraction (SPME) enhances this by using a coated fiber to adsorb and concentrate the analytes from the headspace. This dual-purpose technique—separation from the matrix and pre-concentration of the analyte—dramatically improves detection limits.[10] For pyrazines, a triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities and molecular weights, ensuring efficient capture of SBMP.[7][11]

Furthermore, the equilibrium between the sample, the headspace, and the SPME fiber can be manipulated. Adding a salt like sodium chloride (NaCl) to the sample matrix—a technique known as "salting out"—decreases the solubility of organic analytes in the aqueous phase, thereby increasing their partial pressure in the headspace and promoting their adsorption onto the SPME fiber.[12]

2.2 The Separation & Detection Principle: Why GC-MS?

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent choice. It separates compounds primarily based on their boiling points, which is effective for the diverse range of compounds found in flavor profiles.[4] A programmed temperature ramp ensures that more volatile compounds elute first, followed by less volatile ones, providing sharp, well-resolved peaks.

Mass spectrometry serves as a highly specific and sensitive detector. In its standard Electron Ionization (EI) mode, the eluting analyte is bombarded with high-energy electrons (70 eV), causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint for identification by comparing it against a reference library like the NIST Mass Spectral Library.[13] For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte. This approach significantly increases the dwell time on the ions of interest, drastically improving the signal-to-noise ratio and lowering the limits of detection.[4][12]

Experimental Workflow and Protocols

The entire analytical process can be visualized as a sequential workflow designed to ensure accuracy and reproducibility.

Caption: HS-SPME-GC-MS workflow for 2-sec-butyl-3-methoxypyrazine analysis.

3.1 Instrumentation, Reagents, and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Autosampler: PAL3 RSI or equivalent, configured for SPME.

-

SPME Fibers: 2 cm, 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), StableFlex (Supelco).

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Reagents: 2-sec-Butyl-3-methoxypyrazine (analytical standard), 2-isopropyl-d3-3-methoxypyrazine (d3-IPMP) or other suitable deuterated internal standard, Sodium Chloride (ACS grade), Methanol (HPLC grade).

-

Consumables: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

3.2 Preparation of Standards

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of SBMP standard and dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard (e.g., d3-IPMP) in methanol.

-

Working Standards: Create a series of calibration standards in the desired matrix (e.g., model wine or deionized water) by serial dilution of the primary stock. A typical calibration range is 1-100 ng/L.

-

Spiking Solution: Spike each calibration standard and sample with the internal standard to a final concentration of ~20 ng/L.

3.3 HS-SPME Protocol

-

Sample Preparation: Pipette 5.0 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Matrix Modification: Add approximately 1.5 g of NaCl to the vial.

-

Internal Standard Addition: Add the appropriate volume of the IS stock solution. Immediately cap and vortex for 30 seconds.

-

Incubation: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation to facilitate equilibration.

-

Extraction: Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3.4 GC-MS Protocol

-

Desorption: After extraction, the fiber is automatically retracted and inserted into the GC inlet, which is held at 250°C. Desorb for 5 minutes in splitless mode.

-

Chromatographic and Mass Spectrometric Parameters: The following tables summarize the optimized instrumental conditions.

Table 1: Gas Chromatography Parameters

| Parameter | Value | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |

| Carrier Gas | Helium | Inert mobile phase for GC. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |

| Oven Program | 40 °C (hold 2 min) | Initial hold to focus analytes at the head of the column. |

| Ramp to 150 °C at 5 °C/min | Separates highly volatile compounds. | |

| Ramp to 240 °C at 10 °C/min | Elutes semi-volatile compounds, including SBMP. | |

| Hold at 240 °C for 5 min | Ensures all compounds have eluted from the column. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |

| Transfer Line Temp. | 250 °C | Prevents condensation of analytes between the GC and MS. |

| Ionization Mode | Electron Ionization (EI) | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity for trace-level quantification. |

| SBMP Ions (m/z) | 151 (Quantifier), 123, 166 | 151 is a prominent and specific fragment ion. 166 is the molecular ion.[13] |

| IS (d3-IPMP) Ions | 139 (Quantifier), 154 | Characteristic ions for the deuterated internal standard. |

Data Analysis and Performance

4.1 Qualitative Identification

The identity of 2-sec-butyl-3-methoxypyrazine is confirmed by two criteria:

-

Retention Time Match: The retention time of the peak in the sample must match that of an authentic standard analyzed under identical conditions.

-

Mass Spectrum Match: For method development, a full scan acquisition should be performed to confirm the fragmentation pattern against a reference library (e.g., NIST). The ratio of the quantifier to qualifier ions in SIM mode should also be consistent. The use of retention indices is highly recommended to differentiate between isomers, which often have very similar mass spectra.[6]

4.2 Quantitative Analysis

Quantification is performed using an internal standard calibration. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of SBMP in unknown samples is then calculated from this regression equation. This method corrects for variations in extraction efficiency and injection volume.

Table 3: Method Performance Characteristics

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.995 | Demonstrates a linear relationship between response and concentration.[4] |

| Limit of Detection (LOD) | ~0.2 - 0.5 ng/L | The lowest concentration that can be reliably detected.[10][14] |

| Limit of Quantitation (LOQ) | ~0.6 - 1.5 ng/L | The lowest concentration that can be accurately quantified.[10][14] |

| Precision (%RSD) | < 10% | Indicates the reproducibility of the method.[10] |

| Recovery | 90 - 110% | Measures the accuracy of the extraction process.[4] |

Conclusion

This application note details a robust and highly sensitive HS-SPME-GC-MS method for the quantification of 2-sec-butyl-3-methoxypyrazine. By explaining the scientific principles behind each step—from the salting-out effect in sample preparation to the use of SIM mode in MS detection—this protocol provides a trustworthy and self-validating framework. The method achieves detection limits in the low parts-per-trillion range, making it exceptionally well-suited for the demanding requirements of the flavor, fragrance, and food and beverage industries. The provided parameters serve as a validated starting point and can be further optimized for specific matrices or analytical challenges.

References

-

The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. Retrieved from [Link]

-

ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

-

Shimadzu. (n.d.). GC/MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2-methoxy-3-(1-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed Central. Retrieved from [Link]

-

University of Reading. (n.d.). Volatile and flavour analysis. Retrieved from [Link]

-

ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

-

MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

-

MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]

-

ResearchGate. (2015). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Retrieved from [Link]

-

OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-sec-butyl pyrazine. Retrieved from [Link]

-

Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

ACS Publications. (2009). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Retrieved from [Link]

-

ACS Publications. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. Retrieved from [Link]

-

LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]

-

ResearchGate. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

-

ResearchGate. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

Sources

- 1. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 2. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 3. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agilent.com [agilent.com]

- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

Introduction: The Analytical Challenge of a Potent Aroma Compound

An Application Note for the Analysis of 2-sec-butyl-3-methoxypyrazine by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

2-sec-butyl-3-methoxypyrazine (SBMP) is a member of the alkylmethoxypyrazine family, a class of nitrogen-containing heterocyclic compounds that are among the most potent aroma compounds known.[1] With an exceptionally low odor threshold, often in the parts-per-trillion (ng/L) range, SBMP imparts distinct vegetative, earthy, or bell pepper-like aromas.[1][2] It is a key character-impact compound, meaning its presence, even at trace levels, can define the aromatic profile of numerous food and beverage products, including wine, coffee, bell peppers, and peas.[2][3][4]

The concentration of SBMP is a critical quality parameter. In wine, for example, excessive levels can lead to undesirable "green" notes, while in other products, its presence is essential for characteristic flavor.[1] Therefore, a sensitive, selective, and robust analytical method is required for its accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds due to its high separation efficiency and definitive identification capabilities.[5][6]

This application note details a comprehensive protocol for the determination of 2-sec-butyl-3-methoxypyrazine in complex matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The causality behind each step is explained to provide a self-validating and scientifically grounded methodology suitable for research, quality control, and product development applications.

Part 1: Analytical Strategy & Workflow

The overall analytical workflow is designed for high sensitivity and matrix interference reduction. It begins with liberating the volatile SBMP from the sample matrix into the headspace, followed by selective extraction and concentration onto an SPME fiber. The concentrated analytes are then thermally desorbed into the GC-MS for separation and detection.

Caption: HS-SPME-GC-MS workflow for 2-sec-butyl-3-methoxypyrazine analysis.

Part 2: Materials and Reagents

Sourcing high-purity reagents is critical to prevent contamination and ensure low detection limits.

| Item | Specifications |

| Standards | 2-sec-Butyl-3-methoxypyrazine (CAS: 24168-70-5), Purity >99% |

| 2-Methoxy-d3-3-isobutylpyrazine (d3-IBMP) as Internal Standard (ISTD)[4] | |

| Reagents | Sodium Chloride (NaCl), ACS grade or higher |

| Methanol, HPLC or GC-grade | |

| Ultrapure Water (Type 1) | |

| Consumables | 20 mL Headspace vials with PTFE/Silicone septa screw caps |

| SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen™/PDMS | |

| GC vials with inserts (for standard preparation) | |

| Equipment | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |

| SPME-compatible autosampler or manual fiber holder | |

| Heated agitator or incubation oven | |

| Analytical balance, micropipettes, standard lab glassware |

Part 3: Detailed Experimental Protocol

This protocol is optimized for a liquid matrix like wine but can be adapted for other sample types.

Step 1: Preparation of Standards and Calibration Curve

The foundation of accurate quantification is a well-prepared calibration curve. Using a deuterated internal standard (ISTD) is best practice, as it closely mimics the chemical behavior of the analyte, correcting for variations in extraction efficiency and injection volume.[4] 2-Methoxy-d3-3-isobutylpyrazine is a suitable ISTD due to its structural similarity and co-elution properties.

-

Primary Stock Solutions: Prepare individual stock solutions of SBMP and d3-IBMP in methanol at a concentration of ~100 µg/mL. Store at -20°C.

-

Working Internal Standard Solution: Dilute the d3-IBMP stock solution in a matrix mimic (e.g., 12% ethanol in water for wine analysis) to a constant concentration (e.g., 50 ng/L). This solution will be used to spike all calibrators and samples.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the SBMP stock solution into the working ISTD solution. A typical range for wine analysis would be 1-100 ng/L. This creates a calibration curve where the ISTD concentration is constant, and the analyte concentration varies.

Step 2: Sample Preparation and HS-SPME

Headspace SPME is a solvent-free extraction technique that is ideal for concentrating volatile analytes from complex samples.[7][8]

-

Sample Aliquoting: Place 10 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the d3-IBMP stock solution to each sample to achieve the same final concentration as in the calibrators (e.g., 50 ng/L). Note: If using the pre-spiked matrix mimic for calibration, spike the samples with the same ISTD concentration.

-

Matrix Modification: Add 3 g of NaCl to the vial. Causality: Adding salt increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes like pyrazines and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.[1] This significantly enhances extraction efficiency and method sensitivity.

-

Incubation and Equilibration: Seal the vial and place it in a heated agitator. Incubate at 50°C for 30 minutes with agitation. Causality: Heating the sample increases the vapor pressure of the analytes, driving them into the headspace. Agitation ensures a homogenous distribution and accelerates the equilibrium between the sample and the headspace.[1]

-

SPME Extraction: Introduce the SPME fiber (e.g., DVB/Carboxen/PDMS) into the headspace of the vial (do not touch the liquid). Expose the fiber for 30 minutes under continued heating and agitation. Causality: The DVB/Carboxen/PDMS fiber coating offers a combination of adsorbent materials with different pore sizes, making it effective for trapping a wide range of volatile and semi-volatile compounds, including pyrazines.[1]

Step 3: GC-MS Analysis

The parameters below provide a robust starting point for analysis.

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

-

GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent GC with 5977 MS or equivalent | Standard, reliable instrumentation for this application. |

| Injection Port | 250°C, Splitless Mode (1 min) | Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the column. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar (5% phenyl)-methylpolysiloxane column is a versatile choice for separating a wide range of analytes and is robust against various sample matrices.[9] |

| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 150°C, then 15°C/min to 250°C (hold 5 min) | The initial low temperature allows for efficient trapping of volatile compounds at the head of the column. The ramp separates compounds based on their boiling points and column interaction.[9] |

| MS System | ||

| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching.[4] |

| Source Temp. | 230°C | Standard operating temperature. |

| Acquisition | Full Scan (m/z 40-300) and SIM | Full scan is used for initial identification and confirmation. SIM mode is used for high-sensitivity quantification.[10] |

Step 4: Data Acquisition and Processing

A dual approach of full scan and Selected Ion Monitoring (SIM) ensures both confident identification and sensitive quantification.

-

Identification:

-

Mass Spectrum: Compare the acquired mass spectrum of the chromatographic peak against a reference library like the NIST Mass Spectral Library.[11] The spectrum for SBMP is characterized by its molecular ion and specific fragment ions.

-

Retention Index (RI): The use of mass spectra alone can be ambiguous for pyrazine isomers.[6] Therefore, calculating the Kovats Retention Index (by analyzing a series of n-alkanes under the same conditions) and comparing it to published values provides a critical second layer of confirmation.[6]

-

-

Quantification (SIM Mode):

-

For high sensitivity, re-acquire data in SIM mode, monitoring specific ions for the analyte and the internal standard.

-

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-sec-butyl-3-methoxypyrazine (SBMP) | 138 | 166, 123 |

| 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP) | 141 | 169, 128 |

Note: Ions are based on typical fragmentation and should be confirmed experimentally.

-

Calibration and Calculation:

-

For each calibration standard, calculate the ratio of the peak area of the SBMP quantifier ion to the peak area of the d3-IBMP quantifier ion.

-

Plot this area ratio (y-axis) against the known concentration of SBMP (x-axis).

-

Perform a linear regression to generate a calibration curve. The method is considered linear if the coefficient of determination (R²) is >0.99.

-

Calculate the area ratio for the unknown samples and use the regression equation to determine the concentration of SBMP.

-

Part 4: Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[5] Key validation parameters include:

-

Selectivity: The ability to differentiate the analyte from other matrix components. Assessed by analyzing blank matrix samples.

-

Linearity and Range: The concentration range over which the method is accurate and precise (e.g., 1-100 ng/L).

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Accuracy (trueness) is determined by spike-recovery experiments in the actual sample matrix. Precision (repeatability) is assessed by analyzing replicate samples.

Conclusion